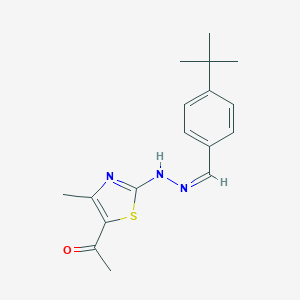![molecular formula C18H14ClN3O6S B254628 Methyl 4-[3-chloro-2,5-dioxo-4-(4-sulfamoylanilino)pyrrol-1-yl]benzoate](/img/structure/B254628.png)
Methyl 4-[3-chloro-2,5-dioxo-4-(4-sulfamoylanilino)pyrrol-1-yl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[3-chloro-2,5-dioxo-4-(4-sulfamoylanilino)pyrrol-1-yl]benzoate is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential mechanisms of action.
Wirkmechanismus
The mechanism of action of Methyl 4-[3-chloro-2,5-dioxo-4-(4-sulfamoylanilino)pyrrol-1-yl]benzoate is not fully understood. However, it is believed that the compound may act by inhibiting enzymes involved in cell division and growth, leading to the inhibition of cancer cell growth. Additionally, the compound may act by inhibiting the production of inflammatory cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
Methyl 4-[3-chloro-2,5-dioxo-4-(4-sulfamoylanilino)pyrrol-1-yl]benzoate has been shown to have several biochemical and physiological effects. These include the inhibition of cancer cell growth, the inhibition of bacterial and fungal growth, and the reduction of inflammation. Additionally, the compound has been shown to have low toxicity in vitro, making it a promising candidate for further study in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 4-[3-chloro-2,5-dioxo-4-(4-sulfamoylanilino)pyrrol-1-yl]benzoate in lab experiments is its low toxicity in vitro. Additionally, the compound has been shown to have antimicrobial, anticancer, and anti-inflammatory properties, making it a versatile tool for studying a variety of biological processes. However, one limitation of using this compound is its relatively complex synthesis method, which may limit its availability and increase its cost.
Zukünftige Richtungen
There are several potential future directions for the study of Methyl 4-[3-chloro-2,5-dioxo-4-(4-sulfamoylanilino)pyrrol-1-yl]benzoate. These include further investigation of its mechanisms of action, as well as its potential applications in the treatment of bacterial and fungal infections, cancer, and inflammatory diseases. Additionally, the synthesis of analogs of this compound may lead to the development of more potent and selective compounds for use in scientific research.
Synthesemethoden
The synthesis of Methyl 4-[3-chloro-2,5-dioxo-4-(4-sulfamoylanilino)pyrrol-1-yl]benzoate involves several steps, including the reaction of 4-aminobenzenesulfonamide with ethyl acetoacetate to form 4-(4-sulfamoylanilino)-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with 3-chloroacetylacetone to form the final product.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[3-chloro-2,5-dioxo-4-(4-sulfamoylanilino)pyrrol-1-yl]benzoate has been studied extensively for its potential applications in scientific research. This compound has been shown to have antimicrobial, anticancer, and anti-inflammatory properties, making it a promising candidate for further study in these areas.
Eigenschaften
Produktname |
Methyl 4-[3-chloro-2,5-dioxo-4-(4-sulfamoylanilino)pyrrol-1-yl]benzoate |
|---|---|
Molekularformel |
C18H14ClN3O6S |
Molekulargewicht |
435.8 g/mol |
IUPAC-Name |
methyl 4-[3-chloro-2,5-dioxo-4-(4-sulfamoylanilino)pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C18H14ClN3O6S/c1-28-18(25)10-2-6-12(7-3-10)22-16(23)14(19)15(17(22)24)21-11-4-8-13(9-5-11)29(20,26)27/h2-9,21H,1H3,(H2,20,26,27) |
InChI-Schlüssel |
WSDLNTROIRDLJA-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)S(=O)(=O)N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(2E)-2-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]hydrazinyl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B254548.png)

![[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B254550.png)
![[2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B254551.png)

![6-methyl-5-[4-(1-piperidinyl)anilino]-1,2,4-triazin-3(2H)-one](/img/structure/B254557.png)
![5-[(2-ethylhexyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B254558.png)


![3-[2-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-5-one](/img/structure/B254562.png)
![5-chloro-4-[2-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B254564.png)
![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N-{3-nitrophenyl}acetamide](/img/structure/B254569.png)